molecular formula C12H13BrO2 B580631 Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate CAS No. 873372-30-6

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

Cat. No.: B580631
CAS No.: 873372-30-6
M. Wt: 269.138
InChI Key: LOXCTPDCGDIIIJ-UHFFFAOYSA-N
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Description

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C12H13BrO2 It is a cyclopropane derivative featuring a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopropanecarboxylate ester

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a building block for designing biological probes to study enzyme activities and protein interactions.

Medicine:

    Drug Development: Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and materials with unique properties, such as enhanced strength or flexibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Esterification: The final step involves esterification to form the cyclopropanecarboxylate ester. This can be done using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

Mechanism of Action

The mechanism of action of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

  • Methyl 1-(4-chloromethyl)phenyl)cyclopropanecarboxylate
  • Methyl 1-(4-methyl)phenyl)cyclopropanecarboxylate
  • Methyl 1-(4-(hydroxymethyl)phenyl)cyclopropanecarboxylate

Comparison:

  • Methyl 1-(4-chloromethyl)phenyl)cyclopropanecarboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and potential applications.
  • Methyl 1-(4-methyl)phenyl)cyclopropanecarboxylate: Lacks the halogen atom, resulting in different chemical properties and reactivity.
  • Methyl 1-(4-(hydroxymethyl)phenyl)cyclopropanecarboxylate: Contains a hydroxyl group instead of a bromomethyl group, affecting its solubility and reactivity.

Conclusion

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, drug development, and material science. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and potential for innovation.

Properties

IUPAC Name

methyl 1-[4-(bromomethyl)phenyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-15-11(14)12(6-7-12)10-4-2-9(8-13)3-5-10/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXCTPDCGDIIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873372-30-6
Record name methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 1-(p-tolyl)cyclopropanecarboxylate (3 g, 15.77 mmol) in acetonitrile (42 mL), was added N-bromosuccinimide (2.807 g, 15.77 mmol) followed by benzoyl peroxide (0.164 g, 0.473 mmol). The reaction was stirred at 80° C. for 2 hours 40 minutes and then allowed to cool to room temperature. The reaction mixture was diluted with water and extracted with dichloromethane (×3). The combined organic extracts were washed with brine and dried (magnesium sulfate), filtered and concentrated under reduced pressure to afford a red oil. The crude material was purified by silica gel column chromatography eluting with 0-9% ethyl acetate in iso-hexane to afford the title compound (2.478 g, 58%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.807 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.164 g
Type
catalyst
Reaction Step Three
Yield
58%

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